

MS8815: A Selective EZH2 PROTAC Degrader for Triple-Negative Breast Cancer

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Compound of Interest		
Compound Name:	MS8815	
Cat. No.:	B10830963	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC). Unlike traditional enzymatic inhibitors, which have shown limited efficacy in cancers where EZH2's non-catalytic functions are paramount, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the targeted degradation of the EZH2 protein. This technical guide provides a comprehensive overview of MS8815, a potent and selective EZH2 PROTAC degrader. We will delve into its mechanism of action, summarize its biochemical and cellular activities, and provide detailed methodologies for key experimental validations.

Introduction to EZH2 and PROTAC Technology

EZH2 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Beyond its canonical methyltransferase activity, EZH2 possesses non-canonical functions, acting as a transcriptional co-activator through interactions with other proteins. In TNBC, the overexpression of the EZH2 protein, rather than its catalytic activity, is often critical for driving tumor progression, rendering catalytic inhibitors ineffective.



PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

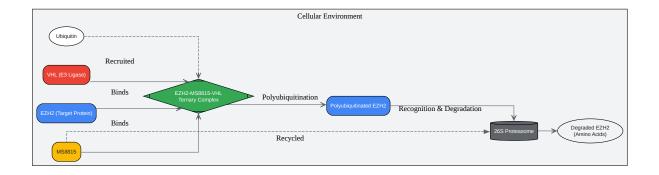
MS8815: A Selective EZH2 PROTAC Degrader

MS8815 is a novel, potent, and selective EZH2 PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It was developed to overcome the limitations of EZH2 catalytic inhibitors in cancers like TNBC.

Mechanism of Action

MS8815 operates by forming a ternary complex between EZH2 and the VHL E3 ligase. This proximity induces the polyubiquitination of EZH2, leading to its subsequent degradation by the proteasome. This degradation is dependent on the ubiquitin-proteasome system, as demonstrated by rescue experiments using proteasome inhibitors (e.g., MG132) and inhibitors of the NEDD8-activating enzyme (e.g., MLN4924).





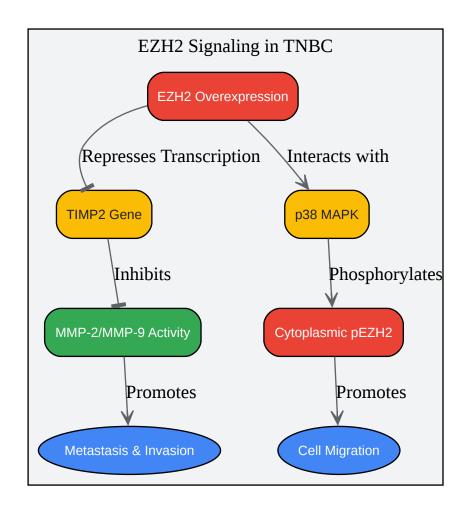
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Mechanism of MS8815-mediated EZH2 degradation.

EZH2 Signaling in Triple-Negative Breast Cancer

In TNBC, EZH2 has been implicated in promoting metastasis through various signaling pathways. One such pathway involves the regulation of TIMP2, a tissue inhibitor of metalloproteinases. High levels of EZH2 can lead to the transcriptional repression of TIMP2, resulting in increased activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which facilitates cancer cell invasion. EZH2 has also been shown to be involved in pathways that regulate cell cycle and maintain a cancer stem cell-like phenotype. Furthermore, non-canonical functions of EZH2 in TNBC include its interaction with p38 MAP kinase, which can lead to cytoplasmic accumulation of phosphorylated EZH2, promoting cell migration and invasion.





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Simplified EZH2 signaling pathways in TNBC.

Data Presentation

Biochemical and Cellular Activity of MS8815

Parameter	Value	Cell Line/Assay Condition	Reference
EZH2 IC50	8.6 nM	Biochemical Assay	_
EZH1 IC50	62 nM	Biochemical Assay	
EZH2 DC50	140 nM	MDA-MB-453 cells	-
EZH2 Dmax	Nearly complete degradation at 0.3 μM	MDA-MB-453 cells (48h)	-



Anti-proliferative Activity of MS8815 in TNBC Cell Lines

Cell Line	GI50 (μM)	Reference
BT549	2.0	
MDA-MB-468	Not explicitly stated, but effective	
SUM159	Not explicitly stated, but effective	
MDA-MB-453	Not explicitly stated, but effective	
Primary Patient TNBC Cells (515a)	1.4 ± 0.05	-

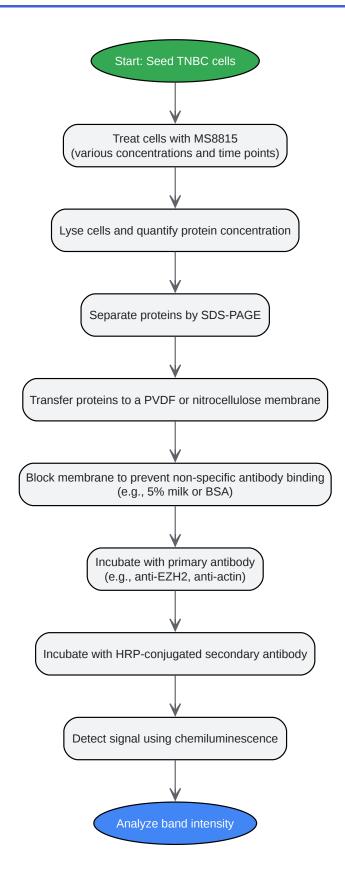
Pharmacokinetic Properties of MS8815 in Mice

Parameter	- Value	Dosing	Reference
Administration Route	Intraperitoneal (IP)	Single dose	
Dose	50 mg/kg	Single dose	_
Cmax	3.7 μΜ	1 hour post-injection	_
Plasma Concentration	~3 µM	Over 4 hours	_
Plasma Concentration	>250 nM	Over 12 hours	

Experimental Protocols Western Blot Analysis for EZH2 Degradation

This protocol outlines the general steps for assessing EZH2 protein levels following treatment with **MS8815**.





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Workflow for Western Blot Analysis.



Methodology:

- Cell Culture and Treatment: TNBC cells (e.g., MDA-MB-453, BT549) are cultured to optimal confluency. Cells are then treated with varying concentrations of MS8815 (e.g., 0.1 μM to 10 μM) or DMSO as a vehicle control for specified time periods (e.g., 24, 48 hours).
- Cell Lysis and Protein Quantification: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins based on molecular weight. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for EZH2 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or H3) is also used. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands is quantified using densitometry software.

Cell Viability Assay

This protocol describes the general procedure for determining the anti-proliferative effects of **MS8815**.

Methodology:

 Cell Seeding: TNBC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of **MS8815** (e.g., starting from 10 μM with 2-fold dilutions) for a specified duration (e.g., 5 days).
- Viability Assessment: Cell viability is assessed using a metabolic assay such as the WST-8
 (a tetrazolium salt-based assay) or MTS assay. These assays measure the metabolic activity
 of viable cells, which is proportional to the number of living cells. The absorbance is read
 using a microplate reader.
- Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated by plotting the percentage of cell viability against the log concentration of **MS8815** and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study

This protocol provides a general outline for assessing the pharmacokinetic profile of **MS8815** in a mouse model.

Methodology:

- Animal Model: A suitable mouse strain is used for the study.
- Compound Administration: MS8815 is administered to the mice via a specific route, such as intraperitoneal (IP) injection, at a defined dose (e.g., 50 mg/kg).
- Sample Collection: Blood samples are collected from the mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is then isolated from the blood samples.
- Sample Analysis: The concentration of MS8815 in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and the plasma concentration-time profile, are determined from the collected data.

Conclusion



MS8815 is a highly effective EZH2 PROTAC degrader with potent activity against TNBC cells, both in vitro and in primary patient-derived cells. Its ability to induce robust and selective degradation of EZH2, coupled with a favorable pharmacokinetic profile, positions it as a valuable chemical tool for further investigation into the therapeutic potential of EZH2 degradation in solid tumors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the utility of MS8815 and the broader field of targeted protein degradation.

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